5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate

Organic Synthesis Analytical Chemistry Pharmaceutical Intermediates

Researchers synthesizing sertindole analogs face instability of free 3-hydroxyindole intermediates, leading to oxidative degradation and low yields. • 3-Acetate protecting group stabilizes the indoxyl moiety, enabling >70% overall yield in convergent sertindole synthesis. • N1-(4-fluorophenyl) and 5-chloro substitution pattern provides high D2/5-HT2 receptor affinity (Ki < 100 nM). • Available at ≥98% purity (HPLC), supporting kilogram-scale GMP campaigns.

Molecular Formula C16H11ClFNO2
Molecular Weight 303.71 g/mol
CAS No. 170232-37-8
Cat. No. B171890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate
CAS170232-37-8
Molecular FormulaC16H11ClFNO2
Molecular Weight303.71 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CN(C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)F
InChIInChI=1S/C16H11ClFNO2/c1-10(20)21-16-9-19(13-5-3-12(18)4-6-13)15-7-2-11(17)8-14(15)16/h2-9H,1H3
InChIKeyORYHRBOKCCLJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl Acetate Overview


5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate (CAS 170232-37-8) is a substituted indole derivative that functions as a protected 3-hydroxyindole intermediate. The compound possesses a chloro substituent at the 5-position and a 4-fluorophenyl group at the N1-position, with an acetyl protecting group on the indole 3-oxygen [1]. This structural combination is central to the pharmacophore of the atypical antipsychotic sertindole (1-[2-[4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-2-imidazolidinone), for which the 5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl core imparts high affinity for dopamine D-2 and serotonin 5-HT2 receptors [2].

1
Synthetic strategy

Protected indole synthon for convergent assembly of sertindole-like candidates

2
Core pharmacophore

5-chloro and N-(4-fluorophenyl) pattern targets CNS receptor scaffolds in final drug molecules

3
Purity profile

Reported purity level supports multi-step synthesis with reduced intermediate purification needs

5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl Acetate Irreplaceability


Generic substitution with simpler indole-3-yl acetates (e.g., 5-chloro-1H-indol-3-yl acetate, CAS 114306-00-2) or the unprotected 5-chloro-1-(4-fluorophenyl)-1H-indole (CAS 138900-22-8) fails to replicate the compound's dual functional utility. The N1-(4-fluorophenyl) substituent is essential for the dopamine D-2 and serotonin 5-HT2 receptor affinities that define the sertindole pharmacophore [1]; removal of this group eliminates the CNS-targeting profile. Conversely, the 3-acetate protecting group stabilizes the indoxyl moiety against oxidation during downstream synthetic manipulations—a property not offered by the unprotected indole . The combination of the 5-chloro and N1-(4-fluorophenyl) pattern, along with the masked 3-hydroxyl, makes this compound irreplaceable for the convergent synthesis of sertindole and structurally related analogs.

N1-(4-fluorophenyl) essential Simpler indole acetates lack this group

Removing the 4-fluorophenyl substituent may eliminate the D2/5-HT2 receptor engagement profile observed in sertindole, shifting the pharmacophore away from CNS-targeted research.

Acetate-protected stable Unprotected indole degrades rapidly

The 3-acetate group stabilizes the indole core for multi-step synthesis; the free 3-hydroxyindole is susceptible to oxidation and not commercially viable as a direct replacement.

5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl Acetate Quantitative Advantages


Purity Benchmark vs. Industry Standard

Commercially available 5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate is offered at a purity of 98% (HPLC) by multiple vendors, exceeding the 95% purity commonly supplied for structurally related indole intermediates . This 3-percentage-point absolute purity advantage reduces the burden of additional purification steps in multi-step syntheses.

Purity benchmark
Data to verify
98% vs 95% +3%

Supports reduced purification burden in multi-step synthesis

Vendor specification; cross-check recommended

Organic Synthesis Analytical Chemistry Pharmaceutical Intermediates

Lipophilicity Advantage Over Des-Fluoro Analog

The 4-fluorophenyl N1-substitution increases computed lipophilicity (ALogP) to approximately 4.1, compared to 2.5 for the non-fluorinated 5-chloro-1H-indol-3-yl acetate . This 1.6 log unit increase improves membrane permeability and is a critical determinant of the CNS penetration observed in sertindole.

Lipophilicity (ALogP)
Class-level
~4.1 vs ~2.5 +1.6 log

Calculated lipophilicity suggests higher membrane permeability for CNS scaffolds

In silico estimate; requires experimental validation

Medicinal Chemistry ADME SAR

Human 5-HT1B Receptor Affinity Advantage

The 5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl core of sertindole displays a Ki of 56 nM at human 5-HT1B receptors, whereas affinity at the rat ortholog is 520 nM [1]. This 9.3-fold species difference underscores the importance of the N1-(4-fluorophenyl) substituent for optimal human receptor engagement.

Human 5-HT1B Ki
Reported
56 nM vs 520 nM 9.3×

Reported human receptor binding context for sertindole core

Species difference may inform assay design

Receptor Pharmacology Neuropsychiatry Drug Discovery

Acetate Protecting Group Utility

The 3-acetate moiety serves as a masked hydroxyl group, protecting the indoxyl nucleus from oxidative decomposition during N-alkylation and palladium-catalyzed cross-coupling steps. The unprotected 5-chloro-1-(4-fluorophenyl)-1H-indol-3-ol is unstable under ambient conditions .

Acetate protection
Data to verify
>12 months vs hours

Enables ambient handling and multi-step sequences without inert atmosphere

Stability data from supplier; validate under specific conditions

Synthetic Methodology Protecting Groups Process Chemistry

5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl Acetate Applications


Sertindole API Synthesis via Convergent Route

Use as the direct precursor for the final alkylation step in sertindole manufacture. The 3-acetate is cleaved under mild basic conditions to generate the reactive indoxylate intermediate, which then undergoes N-alkylation with 1-(2-chloroethyl)imidazolidinone to install the piperidinyl side chain. This route avoids the instability of the free 3-hydroxyindole and achieves overall yields >70% [1].

SAR Studies on Dopamine D2/5-HT2 Antagonists

The 5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate scaffold can be deprotected and derivatized at the 3-position to explore substituent effects on receptor binding. The core structure already confers high affinity (Ki < 100 nM) for human 5-HT1B and dopamine D2 receptors, providing a validated starting point for medicinal chemistry optimization [2].

18F Radiolabeling for PET Tracer Development

The 4-fluorophenyl ring offers a site for 18F isotopic labeling. The acetate-protected indole is stable under the basic conditions used for nucleophilic aromatic substitution with [18F]fluoride, enabling the production of radiolabeled sertindole analogs for positron emission tomography imaging of dopamine D2/5-HT2 receptor density in neurological disorders [3].

Scale-Up for GMP Manufacturing

The compound's availability at 98% purity (HPLC) and robust stability profile support its use as a starting material in kilogram-scale GMP campaigns. The 3-percentage-point purity advantage over typical indole intermediates reduces the need for chromatographic purification, lowering both solvent consumption and production costs .

Application
Selection Property
Validation Focus
Convergent synthesis of sertindole-like candidates
3-acetate protecting group stability
Deprotection yield and N-alkylation efficiency
Dopamine D2/5-HT2 antagonist SAR studies
Core pharmacophore with reported receptor affinity
Binding assay validation for derivatized analogs
PET tracer development for CNS receptor imaging
4-fluorophenyl ring for 18F labeling
Radiolabeling efficiency and specific activity
Process chemistry scale-up research
Reported purity and stability profile
Purification efficiency and by-product control

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